molecular formula C12H16ClNO3 B2835269 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride CAS No. 1052545-06-8

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride

Cat. No.: B2835269
CAS No.: 1052545-06-8
M. Wt: 257.71
InChI Key: GGLJZNQQBQBTLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride involves several steps. One common method includes the reaction of anthranilic acid with 2-pyrrolidone using thionyl chloride (SOCl2) to yield the deoxyvasicinone alkaloid, which is then further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride can be compared with other similar compounds such as:

Properties

IUPAC Name

3-amino-6-ethoxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-16-12-5-8-7(4-11(12)15-2)9(13)6-10(8)14;/h4-5,9H,3,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLJZNQQBQBTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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